![molecular formula C12H8N2 B14763814 Benzo[3,4]cyclohepta[1,2-d]imidazole CAS No. 229-49-2](/img/structure/B14763814.png)
Benzo[3,4]cyclohepta[1,2-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[3,4]cyclohepta[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzene ring, a cycloheptane ring, and an imidazole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[3,4]cyclohepta[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
化学反応の分析
Types of Reactions
Benzo[3,4]cyclohepta[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Benzo[3,4]cyclohepta[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of Benzo[3,4]cyclohepta[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the imidazole ring but lacks the cycloheptane ring.
Cycloheptaimidazole: Contains the cycloheptane and imidazole rings but lacks the benzene ring.
Benzoimidazole: Contains the benzene and imidazole rings but lacks the cycloheptane ring.
Uniqueness
Benzo[3,4]cyclohepta[1,2-d]imidazole is unique due to its fused ring system, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
229-49-2 |
|---|---|
分子式 |
C12H8N2 |
分子量 |
180.20 g/mol |
IUPAC名 |
3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C12H8N2/c1-2-6-10-9(4-1)5-3-7-11-12(10)14-8-13-11/h1-8H |
InChIキー |
YLIIJLOMXNLUQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C3C2=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
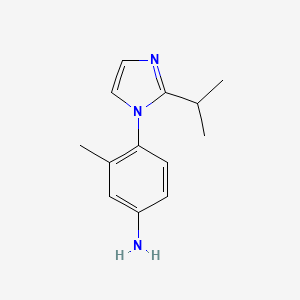
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
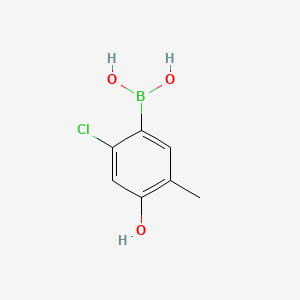
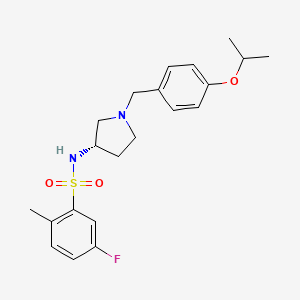
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
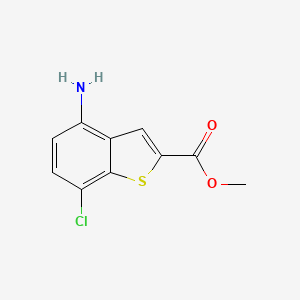

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
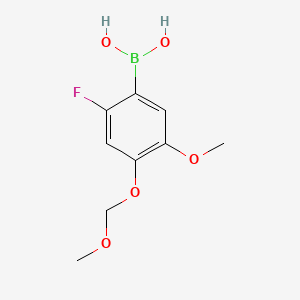
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

